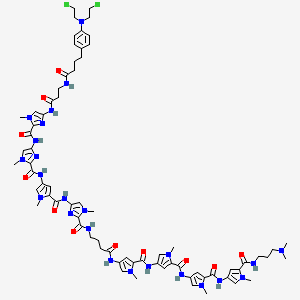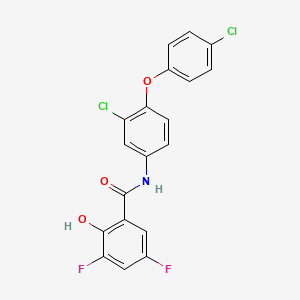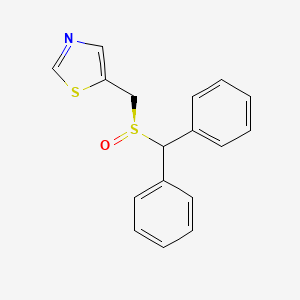
ZT38Hvd6PN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-CE-123 is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its enantiomeric purity and specific stereochemistry, which makes it a valuable subject of study in organic chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-CE-123 typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (S)-CE-123 may involve large-scale asymmetric synthesis or resolution of racemic mixtures. Techniques such as chiral chromatography or crystallization are employed to separate the desired enantiomer from its racemic counterpart. The industrial process is optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-CE-123 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in (S)-CE-123.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-CE-123 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-CE-123 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- ®-CE-123: The enantiomer of (S)-CE-123, with different stereochemistry and potentially different biological activity.
- CE-124: A structurally similar compound with slight variations in functional groups.
- CE-125: Another related compound with distinct chemical properties.
Uniqueness
(S)-CE-123 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in applications requiring high specificity, such as drug development and asymmetric synthesis.
特性
CAS番号 |
2378384-49-5 |
|---|---|
分子式 |
C17H15NOS2 |
分子量 |
313.4 g/mol |
IUPAC名 |
5-[[(S)-benzhydrylsulfinyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H15NOS2/c19-21(12-16-11-18-13-20-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,17H,12H2/t21-/m0/s1 |
InChIキー |
VBBBWHDWYLUSEL-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC3=CN=CS3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC3=CN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


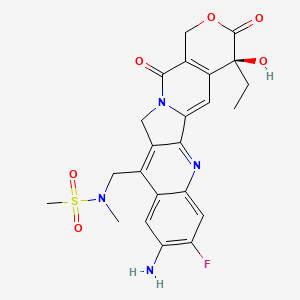
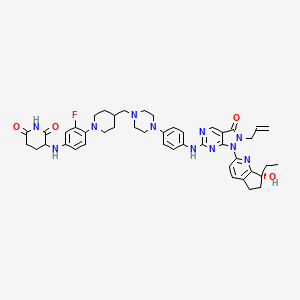
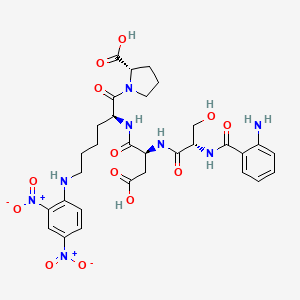
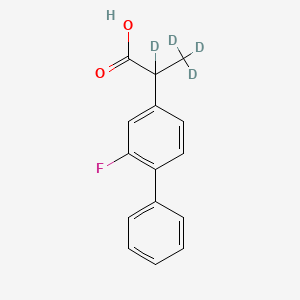

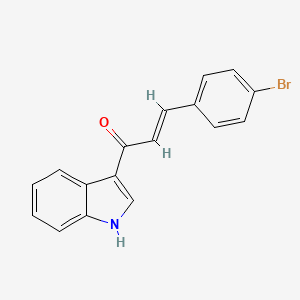
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
